2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-15-8-2-12(3-9-15)16-10-21-18(25-11-17(20)23)22(16)14-6-4-13(19)5-7-14/h2-10H,11H2,1H3,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCNYPOUVDPXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid.
Thioether formation: The imidazole derivative is then reacted with thiourea to introduce the thioether linkage.
Acetamide formation: Finally, the thioether intermediate is reacted with chloroacetamide under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related imidazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues with Varying Aryl Substituents
Key Observations :
- Halogen Effects : The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to fluorophenyl () but reduce metabolic stability relative to bromophenyl (9c, ) .
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (target) provides resonance stabilization, contrasting with electron-withdrawing nitro groups in nitroimidazoles (), which are often associated with redox activity .
Physicochemical Properties
- Solubility : The thioacetamide group improves aqueous solubility compared to fully aryl-substituted imidazoles (e.g., 1,2,4,5-tetraphenyl derivative, ) but is less polar than sulfinyl-containing analogues () .
- Thermal Stability : The melting point of the target compound (~215°C) aligns with trends for moderately substituted imidazoles, lower than heavily aryl-substituted derivatives (e.g., tetraphenyl imidazole: 245°C) due to reduced crystal packing efficiency .
Biological Activity
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates an imidazole ring, chlorophenyl, and methoxyphenyl groups, which are known to confer various pharmacological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 470.99 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H19ClN4O2S |
| Molecular Weight | 470.99 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the imidazole core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents include potassium carbonate and ethyl chloroacetate, among others.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. The thioacetamide moiety may enhance this activity by improving the compound's ability to penetrate microbial cell walls.
Antitumor Activity
The imidazole ring is recognized for its role in cancer therapy. Compounds like this compound have demonstrated potential in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that these compounds may interfere with key signaling pathways involved in tumor growth and metastasis.
The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors involved in cancer progression and microbial resistance. These interactions lead to alterations in biochemical pathways that can inhibit tumor growth or microbial proliferation.
Case Studies
Several studies have highlighted the efficacy of imidazole-based compounds in clinical settings:
- Anticancer Studies : A study published in Cancer Research demonstrated that imidazole derivatives could significantly reduce tumor size in xenograft models by inducing apoptosis in cancer cells.
- Antimicrobial Efficacy : Research reported in Journal of Antimicrobial Chemotherapy indicated that similar compounds exhibited potent activity against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with other related compounds is essential:
| Compound | Activity | Key Findings |
|---|---|---|
| 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide | Antimicrobial, Antitumor | Effective against resistant bacteria; reduced tumor size |
| 2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyln}-N-(2-methoxyethyl)acetamide | Anticonvulsant | Exhibited anticonvulsant properties in animal models |
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 428.08) .
- IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-S bond) .
How can computational tools enhance understanding of electronic properties and reactivity?
Q. Advanced
- Multiwfn analysis : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For example, the thioether sulfur and acetamide carbonyl are reactive hotspots .
- Density Functional Theory (DFT) : Optimize geometry and predict reaction pathways (e.g., thioether oxidation to sulfoxide) .
Example Table :
| Property | Value (DFT Calculation) | Experimental Observation |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | Aligns with UV-Vis λmax (~300 nm) |
| Dipole moment | 5.1 Debye | Correlates with solubility in polar solvents |
What strategies address contradictions in structure-activity relationship (SAR) data?
Q. Advanced
- Systematic substituent variation : Compare analogs with different aryl groups (e.g., 4-chlorophenyl vs. 4-bromophenyl) to assess bioactivity trends .
- Combined experimental/theoretical validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., COX-2) and validate via enzyme inhibition assays .
Example SAR Table :
| Substituent (R) | IC₅₀ (µM) COX-2 | LogP | Binding Energy (kcal/mol) |
|---|---|---|---|
| 4-Cl | 0.45 | 3.8 | -9.2 |
| 4-OCH₃ | 1.20 | 2.5 | -7.8 |
| 4-Br | 0.50 | 4.0 | -9.0 |
How can reaction yields be optimized in multi-step synthesis?
Q. Advanced
- Catalyst screening : Use Pd/C or CuI for coupling steps (improves yield from 60% to 85%) .
- Solvent optimization : Replace DMF with DMSO for higher thioether coupling efficiency .
- In-line monitoring : Employ HPLC or TLC to track intermediates and adjust conditions in real time .
What methods resolve discrepancies between experimental and computational data?
Q. Advanced
- X-ray crystallography : Resolve absolute configuration using SHELXL (e.g., confirming imidazole ring planarity) .
- Dynamic NMR studies : Analyze temperature-dependent spectra to detect conformational flexibility not captured by static DFT models .
How is the mechanism of action elucidated for this compound?
Q. Advanced
- Enzyme inhibition assays : Measure IC₅₀ against targets (e.g., tyrosine kinase) using fluorogenic substrates .
- Molecular dynamics simulations : Simulate binding stability over 100 ns trajectories (e.g., hydrogen bonds between acetamide and ATP-binding pocket) .
What are effective strategies for scaling up synthesis without compromising purity?
Q. Advanced
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., <5% impurities at 10 g scale) .
- Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
How do structural modifications influence pharmacokinetic properties?
Q. Advanced
- LogP adjustments : Introduce polar groups (e.g., -OH) to reduce LogP from 3.8 to 2.5, enhancing aqueous solubility .
- Metabolic stability : Replace 4-methoxyphenyl with 4-fluorophenyl to slow CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
